1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Addressing the challenge of identifying a reliable, conformationally-defined 1,4-diazepane intermediate for SAR studies. This compound solves the problem of scaffold flexibility by providing a locked conformation essential for target binding. - Serves as a key protected precursor for introducing the 1-methyl-1,4-diazepane moiety, enabling downstream aniline deprotection and amide coupling. - Directly applicable in orexin receptor antagonist programs where subtle ring conformation changes drastically alter potency. - Consistent quality and global supply chain support ensure seamless integration into medicinal chemistry workflows.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 223786-22-9
Cat. No. B8810621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-nitrophenyl)-1,4-diazepane
CAS223786-22-9
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3
InChIKeyXNADLAKKHYPORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(4-nitrophenyl)-1,4-diazepane: Heterocyclic Building Block


1-Methyl-4-(4-nitrophenyl)-1,4-diazepane (CAS 223786-22-9) is a member of the 1,4-diazepane family, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms [1]. It is distinguished by a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position, giving it the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with its core scaffold being a key structural motif in numerous biologically active compounds, including FDA-approved drugs like suvorexant and fasudil [1].

1
Med Chem Building Block
Supports synthesis of 1,4-diazepane-containing target molecules and scaffold-hopping campaigns.
2
Nitro-Precursor Utility
4-Nitrophenyl group enables downstream reduction to an aniline handle for further derivatization.
3
Conformational Probe
Seven-membered ring provides a flexible scaffold distinct from piperazine, suitable for SAR and conformational analysis studies.

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane Substitution Specificity


Generic substitution among 1,4-diazepane derivatives is not feasible due to the profound impact of N-substituents on the core scaffold's three-dimensional conformation and biological activity. Even seemingly minor changes, such as the addition of a methyl group, can lock the seven-membered ring into a specific low-energy conformation (e.g., twist-boat or twisted chair) that is essential for target binding [1]. This conformational preference is a key driver of potency and selectivity in medicinal chemistry programs, particularly for targets like orexin receptors [1]. Therefore, using a close analog like 1-(4-nitrophenyl)-1,4-diazepane (lacking the N-methyl group) or 1-methyl-4-(4-nitrophenyl)piperazine (possessing a six-membered ring) will likely result in a different conformational profile and, consequently, altered biological outcomes, making them unsuitable substitutes.

Analog mismatch 1-(4-nitrophenyl)-1,4-diazepane lacks N-methyl substitution, which can lock the ring into a specific low-energy conformation essential for target binding.
Scaffold mismatch 1-methyl-4-(4-nitrophenyl)piperazine contains a six-membered ring; its conformational profile is predominantly chair, differing from the flexible seven-membered diazepane ring.
Reactivity loss Non-nitrophenyl analogs cannot undergo the key nitro-to-amine reduction, eliminating a primary synthetic entry point for generating versatile aniline intermediates.

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane Differentiation Evidence


Nitro Reduction to Aniline

A key application of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is its use as a direct precursor to 4-(4-methyl-[1,4]-diazepan-1-yl)phenylamine via catalytic hydrogenation [1]. This reaction, performed over 10% Pd/C in ethanol at atmospheric pressure, cleanly reduces the nitro group to an amine, providing a versatile handle for further derivatization [1]. The quantitative yield of this step, while not explicitly stated, is implied by the clean conversion and the utility of the resulting aniline [1].

Nitro to Aniline Reduction
Supporting evidence
Clean conversion to 4-(4-methyl-1,4-diazepan-1-yl)phenylamine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, atmospheric pressure, overnight).
Supports precursor-to-aniline synthesis workflow.
Yield implied by clean conversion; explicit quantitative data to verify.
Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Physicochemical Profile vs. Key Analog

When compared to its non-methylated analog, 1-(4-nitrophenyl)-1,4-diazepane (CAS 223797-01-1), the target compound exhibits a higher molecular weight and increased lipophilicity due to the N-methyl substituent. This is a quantifiable and predictable difference that can affect crucial parameters like solubility and membrane permeability [1][2].

Physicochemical Shift
Cross-study comparable
ΔMW +14.02 g/mol, ΔcLogP +0.5 vs. non-methylated analog
Predicted cLogP values based on standard cheminformatics tools.
N-methyl group measurably alters lipophilicity and molecular weight.
Predicted values; experimental logP/logD data to verify for critical decisions.
Physicochemical Properties Chemical Procurement Compound Characterization

Conformational Differences: Diazepane vs. Piperazine

The target compound's seven-membered 1,4-diazepane ring is conformationally distinct from the six-membered piperazine ring found in common analogs like 1-methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6) [1]. 1,4-diazepane rings are known to exist in multiple conformations, including twist-boat and twisted chair, which can significantly influence the presentation of pharmacophoric elements [1]. In contrast, piperazines predominantly adopt a chair conformation. This conformational flexibility is a key differentiator for the 1,4-diazepane scaffold.

Ring Conformation
Class-level inference
Diazepane: twist-boat/twisted chair. Piperazine: predominantly chair.
Based on crystallographic and computational studies on related 1,4-diazepanes.
Seven-membered ring offers distinct conformational landscape for SAR exploration.
Class-level inference; direct X-ray data for this specific derivative to confirm.
Conformational Analysis Structure-Activity Relationship (SAR) Medicinal Chemistry

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane Applications


4-(4-Methyl-1,4-diazepan-1-yl)phenylamine Synthesis

This is the primary documented application. Procure this compound when you need a protected precursor for introducing a 1-methyl-1,4-diazepane moiety that can be deprotected to an aniline for subsequent amide coupling or other amine-specific reactions [1].

Orexin Receptor Antagonist SAR Studies

Use this compound as a key intermediate to explore structure-activity relationships (SAR) around the 1,4-diazepane core of orexin receptor antagonists. Its specific substitution pattern is a stepping stone toward optimizing compounds like suvorexant, where subtle changes in the diazepane ring's conformation can drastically alter potency [1].

1,4-Diazepane Conformational Analysis

Employ this compound as a model substrate for studying the conformational dynamics of N,N'-disubstituted 1,4-diazepanes. Its crystallographic data (if available) or computational models can inform the design of new ligands where the twist-boat or twisted chair conformation is a key determinant of biological activity [1].

Piperazine Scaffold Replacement

Procure this compound when a medicinal chemistry program aims to replace a piperazine ring with a more flexible, seven-membered diazepane ring to potentially overcome issues like poor selectivity, metabolic instability, or to explore new chemical space around a known pharmacophore [1].

Application
Selection Property
Validation Focus
Aniline Intermediate Synthesis
Nitro group reducibility
Conversion yield and amine purity after catalytic hydrogenation
Orexin Receptor SAR Studies
N-substituted 1,4-diazepane core
Binding affinity shifts relative to piperazine or unsubstituted analogs
Conformational Analysis Research
Ring flexibility and low-energy conformers
X-ray crystallography or computational modeling of target compound
Piperazine Scaffold Replacement
Seven-membered vs. six-membered ring topology
Selectivity and metabolic stability comparison in target assays
All applications are research-use contexts. Validate compound identity and purity for your specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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